Cas no 183673-71-4 (4-Amino-1-Boc-piperidine-4-carboxylic acid)
4-Amino-1-Boc-piperidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-Boc-4-Aminopiperidine-4-carboxylic acid
- 4-Amino-1-Boc-piperidine-4-carboxylic acid
- 4-N-BOC-1,1-Amino-piperidinyl carboxylic acid hydrate
- 4-Amino-1-(Boc-amino)piperidine-4-carboxylic acid
- 4-N-(tert-Butoxycarbonyl)-1,1-amino-piperidinyl carboxylic acid hemihydrate
- 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
- 1-BOC-4-Amino-piperidine-4-carboxylic acid
- 4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
- 4-Amino-1-Boc-isonipecotic acid
- 4-Amino-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester
- 1-BOC-4-AMINO-4-PIPERIDINECARBOXYLIC ACID
- 1-tert-butyl 4-amino-piperidine-1,4-dicarboxylate
- 4-amino-1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid
- 4-Amino-1-tert-butoxycarbonylpiperidine-
- 4-tert-butoxycarbonyl-1,1-aminopiperidinylcarboxylic acid
- 1-BOC-PIP-OH
- L-Pip(Boc)-OH
- H-PIP(BOC)-OH
- 4,4-ACP(1-N-BOC)
- BOC-PIC(4)(4-NH2)-OH
- 4-BOC-AMino-4-piperidine carboxylic acid
- N-BOC-4,4-AMINOPIPERIDINYLCARBOXYLIC ACID
- 4-amino-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid
- 4-amino-1-[(2-methylpropan-2-yl
- Q-102238
- IDI1_011390
- 4-azaniumyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate
- DTXSID90351230
- H-4-Pip(Boc)-OH
- HY-40226
- MENTHYLSALICYLATE
- BCP22364
- HMS1431A03
- SR-01000003312-1
- 1-Boc-4-aminopiperidine-4-carboxylic acid, 97%
- EN300-184105
- A1-01785
- SR-01000003312
- SCHEMBL1168818
- 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid;1-Boc-4-Aminopiperidine-4-carboxylic acid
- AC-3127
- MFCD01318728
- CS-D0690
- AB08733
- 1-(t-butyloxycarbonyl)-4-aminopiperidin-4-carboxylic acid
- A4061
- 4-Amino-1-tert-butoxycarbonylpiperidine-4-carboxylic acid
- 1,4-Piperidinedicarboxylic acid,4-amino-,1-tert-butyl ester
- SY003936
- YNHLVALLAURVJF-UHFFFAOYSA-N
- Maybridge3_000003
- 183673-71-4
- FT-0617422
- AKOS005256081
- BS-9753
- 4-amino-1-{[(1,1-dimethylethyl)oxy]carbonyl}-4 piperidinecarboxylic acid
- AM807658
- 4-aminopiperidine-1,4-dicarboxylic acid mono-tert-butyl ester
- 4-Amino-1,4-piperidinedicarboxylic Acid 1-(1,1-Dimethylethyl) Ester; 1-(tert-Butyloxycarbonyl)-4-aminopiperidine-4-carboxylic acid; 4-Aminopiperidine-1,4-dicarboxylic Acid Mono-tert-butyl Ester;
- 4-Amino-1(tert-butoxycarbonyl)piperidine-4-carboxylic acid
- BBL100938
- STL554732
-
- MDL: MFCD01318728
- Inchi: 1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-11(12,5-7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15)
- InChI Key: YNHLVALLAURVJF-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCC(C(=O)O)(CC1)N)=O
- BRN: 7588844
Computed Properties
- Exact Mass: 244.14200
- Monoisotopic Mass: 244.14230712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -2.2
- Topological Polar Surface Area: 92.9
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.1583 (rough estimate)
- Melting Point: 289-294 °C
- Boiling Point: 380.1°C at 760 mmHg
- Flash Point: 183.7℃
- Refractive Index: 1.4620 (estimate)
- PSA: 92.86000
- LogP: 1.43760
- Solubility: Soluble in water
4-Amino-1-Boc-piperidine-4-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261;P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S37/39-S26
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
- Storage Condition:Room temperature
4-Amino-1-Boc-piperidine-4-carboxylic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Amino-1-Boc-piperidine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Fluorochem | 024841-5g |
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| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 680095-500MG |
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| TRC | B621125-250mg |
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$ 110.00 | 2023-04-18 | ||
| TRC | B621125-500mg |
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183673-71-4 | 500mg |
$ 127.00 | 2023-04-18 | ||
| TRC | B621125-1g |
1-Boc-4-aminopiperidine-4-carboxylic Acid |
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$ 230.00 | 2023-09-08 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011585-1g |
4-Amino-1-Boc-piperidine-4-carboxylic acid |
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¥60 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011585-250mg |
4-Amino-1-Boc-piperidine-4-carboxylic acid |
183673-71-4 | 97% | 250mg |
¥30 | 2024-05-25 |
4-Amino-1-Boc-piperidine-4-carboxylic acid Suppliers
4-Amino-1-Boc-piperidine-4-carboxylic acid Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Jason Wan Lab Chip, 2020,20, 4528-4538
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 4-Amino-1-Boc-piperidine-4-carboxylic acid
4-Amino-1-Boc-piperidine-4-carboxylic acid (CAS No. 183673-71-4): A Comprehensive Overview
The compound 4-Amino-1-Boc-piperidine-4-carboxylic acid, identified by the CAS registry number 183673-71-4, is a significant molecule in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring substituted with both an amino group and a tert-butoxycarbonyl (Boc) protecting group at specific positions. The presence of these functional groups makes it a versatile building block for various chemical transformations and applications.
Key Features and Structure
The molecular structure of 4-Amino-1-Boc-piperidine-4-carboxylic acid is defined by its piperidine backbone, a six-membered saturated ring containing one nitrogen atom. The amino group (-NH2) is attached at the 4th position of the piperidine ring, while the Boc group (-C(O)O-t-Bu) is located at the 1st position. Additionally, the carboxylic acid group (-COOH) is also present at the 4th position, making this compound a derivative of piperidine with multiple functional groups. This combination of functional groups provides a platform for various chemical reactions, including amide bond formation, peptide synthesis, and other transformations commonly employed in medicinal chemistry.
Synthesis and Applications
The synthesis of 4-Amino-1-Boc-piperidine-4-carboxylic acid typically involves multi-step organic reactions. The starting material is often a substituted piperidine derivative, which undergoes sequential protection and functionalization to introduce the Boc and amino groups. Recent advancements in asymmetric synthesis and catalytic methods have enabled more efficient and selective routes to this compound, reducing production costs and enhancing purity.
One of the most notable applications of this compound is in peptide synthesis. The Boc group serves as a protecting group for the amine during peptide coupling reactions, while the carboxylic acid can be activated for amide bond formation. This dual functionality makes it an ideal substrate for constructing complex peptide sequences with high fidelity. Moreover, the presence of the amino group allows for further modifications, such as glycosylation or phosphorylation, expanding its utility in drug discovery.
Recent Research Findings
Recent studies have explored the role of 4-Amino-1-Boc-piperidine-4-carboxylic acid in various biological systems. For instance, researchers have investigated its potential as a precursor for bioactive molecules with anti-inflammatory and anticancer properties. By incorporating this compound into larger biomolecules, scientists have demonstrated its ability to modulate key signaling pathways involved in chronic diseases.
In addition to its role in drug discovery, this compound has also been utilized in materials science. Its ability to form stable amide bonds has led to its incorporation into polymeric materials with tailored mechanical and thermal properties. These materials show promise in applications ranging from biomedical devices to advanced composites.
Conclusion
4-Amino-1-Boc-piperidine-4-carboxylic acid (CAS No. 183673-71-4) stands as a testament to the versatility of organic compounds in modern chemistry. Its unique structure and functional groups make it an invaluable tool in peptide synthesis, drug discovery, and materials science. With ongoing research uncovering new applications and improved synthetic methods, this compound continues to play a pivotal role in advancing scientific innovation across multiple disciplines.
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